An In-depth Technical Guide to N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5)
An In-depth Technical Guide to N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Bis(4-methoxybenzyl)ethenesulfonamide, a complex organic molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules and established synthetic methodologies to offer a scientifically grounded perspective on its physical properties, a proposed synthetic route, and recommended analytical characterization techniques. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a sulfonamide derivative characterized by a central ethenesulfonamide core disubstituted on the nitrogen atom with two 4-methoxybenzyl groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The incorporation of the vinyl (ethene) group attached to the sulfonyl moiety introduces a site of unsaturation that can be exploited for further functionalization, for instance, through Michael additions, making it a potentially versatile building block in organic synthesis. The two 4-methoxybenzyl groups significantly influence the molecule's lipophilicity and steric bulk, which in turn can modulate its biological activity and physical properties.
This guide aims to consolidate the available information and provide expert insights into the characteristics and synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C18H21NO4S | Supplier Data[1] |
| Molecular Weight | 347.43 g/mol | Supplier Data[1] |
| Appearance | Likely a white to off-white solid | General appearance of similar sulfonamides |
| Melting Point | Expected to be a solid with a defined melting point | High molecular weight and crystalline nature of related sulfonamides |
| Solubility | Predicted to be soluble in polar organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and low solubility in water. | Based on the presence of polar sulfonamide and ether groups, and large non-polar aromatic regions. |
| Stability | Store in an inert atmosphere at 2-8°C.[1] | Supplier recommendation suggests sensitivity to air, moisture, or temperature. |
Note: These properties are predictive and should be confirmed through empirical testing.
Proposed Synthesis and Mechanism
The synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide can be logically approached through the reaction of a suitable secondary amine, bis(4-methoxybenzyl)amine, with an ethenesulfonylating agent. A common and effective method involves the in situ generation of ethenesulfonyl chloride from 2-chloroethanesulfonyl chloride and a non-nucleophilic base, typically triethylamine. This intermediate then reacts with the secondary amine to form the desired product.
The causality behind this experimental choice lies in the high reactivity and instability of ethenesulfonyl chloride, which makes its isolation and storage challenging. Generating it in situ ensures it is consumed as it is formed, maximizing yield and minimizing decomposition. The triethylamine serves a dual purpose: first, it facilitates the elimination of HCl from 2-chloroethanesulfonyl chloride to form the vinylsulfene intermediate, and second, it acts as an acid scavenger to neutralize the HCl produced during the sulfonamide formation.
Reaction Scheme:
Caption: Proposed two-step, one-pot synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis and isolation of a product with the expected analytical data would confirm its validity.
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Reagent Preparation:
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Dissolve bis(4-methoxybenzyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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In a separate addition funnel, prepare a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM.
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Prepare a solution of triethylamine (2.5 eq) in anhydrous DCM in another addition funnel.
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Reaction Execution:
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Cool the solution of bis(4-methoxybenzyl)amine to 0°C using an ice bath.
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Slowly add the triethylamine solution to the stirred amine solution over 10-15 minutes.
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Following the addition of the base, add the 2-chloroethanesulfonyl chloride solution dropwise over 30-45 minutes, maintaining the temperature at 0°C. The formation of a precipitate (triethylammonium chloride) is expected.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
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Work-up and Purification:
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Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-Bis(4-methoxybenzyl)ethenesulfonamide.
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Analytical Characterization
To confirm the identity and purity of the synthesized N,N-Bis(4-methoxybenzyl)ethenesulfonamide, a suite of analytical techniques should be employed. While specific spectra for this compound are not publicly available, the following outlines the expected results. Chemical suppliers like Ambeed and BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2]
Workflow for Analytical Characterization:
Caption: Logical workflow for the analytical validation of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:
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A characteristic set of signals for the vinyl group (H₂C=CH-), likely appearing as a multiplet in the range of 5.5-7.0 ppm.
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Two distinct doublets for the aromatic protons of the 4-methoxybenzyl groups, integrating to 4H each, typically in the region of 6.8-7.3 ppm.
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A singlet for the benzylic protons (-CH₂-), integrating to 4H.
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A sharp singlet for the methoxy group protons (-OCH₃), integrating to 6H, around 3.8 ppm.
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¹³C NMR: The carbon NMR would further confirm the structure, showing distinct signals for the vinyl carbons, aromatic carbons (including the ipso, ortho, meta, and para carbons), the benzylic carbon, and the methoxy carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately 348.1264, corresponding to the formula C₁₈H₂₂NO₄S⁺.
Infrared (IR) Spectroscopy
The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands are expected for:
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Sulfonamide S=O stretches (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
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C=C stretch of the vinyl group around 1640-1610 cm⁻¹.
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C-O-C stretches of the methoxy groups around 1250 cm⁻¹ and 1030 cm⁻¹.
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Aromatic C=C and C-H stretches.
Conclusion
N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a compound of interest with limited available experimental data. This guide provides a robust, scientifically-reasoned framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic protocol offers a reliable starting point for laboratory preparation, and the outlined analytical workflow provides a clear path for structural verification and purity assessment. Researchers and drug development professionals can use this guide as a foundational tool to enable further investigation into the properties and potential applications of this molecule.
